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Sucrose dilaurate - 25915-57-5

Sucrose dilaurate

Catalog Number: EVT-383668
CAS Number: 25915-57-5
Molecular Formula: C36H66O13
Molecular Weight: 706.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose dilaurate is a compound derived from the esterification of sucrose and fatty acids, specifically lauric acid. It is classified as a sucrose ester, which serves primarily as an emulsifying agent. This compound is particularly valued for its ability to stabilize oil-in-water emulsions, making it widely used in culinary applications, especially in Japan. Its unique properties allow it to effectively bridge the gap between hydrophilic (water-attracting) and lipophilic (fat-attracting) substances, facilitating the creation of stable emulsions that are otherwise challenging to achieve .

Source and Classification

Sucrose dilaurate is synthesized from sucrose, a common sugar found in many plants, and lauric acid, which is predominantly derived from coconut oil and palm kernel oil. The classification of sucrose dilaurate falls under the category of emulsifiers, specifically sucrose esters (E473) and sucroglycerides (E474). These compounds are recognized for their surfactant properties, enabling them to reduce surface tension between immiscible liquids .

Synthesis Analysis

Methods

The synthesis of sucrose dilaurate involves a chemical reaction known as esterification. This process typically requires the following steps:

  1. Preparation of Reactants: Sucrose is mixed with lauric acid in the presence of a catalyst.
  2. Heating: The mixture is heated to facilitate the reaction, which forms the ester bonds between the hydroxyl groups of sucrose and the carboxyl groups of lauric acid.
  3. Purification: After the reaction completes, the product is purified to remove any unreacted materials and by-products.

Technical Details

The esterification reaction can be represented as follows:

Sucrose+Lauric AcidCatalyst HeatSucrose Dilaurate+Water\text{Sucrose}+\text{Lauric Acid}\xrightarrow{\text{Catalyst Heat}}\text{Sucrose Dilaurate}+\text{Water}

This reaction typically requires controlled conditions to optimize yield and purity, often involving the removal of water produced during the reaction to drive it towards completion .

Molecular Structure Analysis

Structure

The molecular structure of sucrose dilaurate consists of a sucrose backbone with two lauric acid chains attached via ester linkages. This structure provides both hydrophilic and lipophilic characteristics, crucial for its function as an emulsifier.

Data

  • Molecular Formula: C27_{27}H50_{50}O10_{10}
  • Molecular Weight: Approximately 482.68 g/mol
  • Functional Groups: Ester groups (-COOR) from lauric acid.

The presence of multiple hydroxyl groups on the sucrose molecule enhances its ability to interact with water, while the long hydrocarbon chains from lauric acid contribute to its fat affinity .

Chemical Reactions Analysis

Reactions

Sucrose dilaurate participates in various chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can undergo hydrolysis to revert back to sucrose and lauric acid.
  2. Transesterification: It can react with other alcohols or fatty acids to form different esters.
  3. Emulsification: It stabilizes emulsions by reducing interfacial tension between oil and water phases.

Technical Details

The stability of emulsions created with sucrose dilaurate can be influenced by factors such as temperature, pH, and concentration. Its ability to form stable foams (air-in-liquid emulsions) also makes it useful in culinary applications like mousses and foams .

Mechanism of Action

The mechanism by which sucrose dilaurate functions as an emulsifier involves:

  1. Adsorption at Interfaces: The compound adsorbs at the oil-water interface, aligning itself with its hydrophilic head in water and hydrophobic tail in oil.
  2. Reduction of Surface Tension: By lowering the surface tension between oil and water, it stabilizes small droplets of oil dispersed in water.
  3. Formation of a Protective Layer: The molecular structure creates a physical barrier around oil droplets, preventing coalescence and separation over time.

This dual affinity allows for effective stabilization of emulsions in various food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine powder.
  • Solubility: Soluble in water; insoluble in oils.
  • Melting Point: Varies based on formulation but generally around 50-60 °C.

Chemical Properties

  • pH Stability: Maintains functionality across a wide pH range.
  • Thermal Stability: Resistant to heat; retains properties when subjected to cooking processes.
  • Shelf Life: Stable under proper storage conditions but may degrade if exposed to moisture or high temperatures.

These properties make sucrose dilaurate suitable for various applications in food technology and culinary arts .

Applications

Sucrose dilaurate has several scientific uses:

  1. Food Industry: Used as an emulsifier in sauces, dressings, ice creams, and baked goods to improve texture and stability.
  2. Culinary Arts: Facilitates the creation of foams and airs that enhance the sensory experience of dishes.
  3. Pharmaceuticals: Acts as a stabilizing agent in formulations that require emulsification.

Its versatility stems from its ability to blend hydrophilic and lipophilic ingredients seamlessly, making it indispensable in modern gastronomy and food science .

Properties

CAS Number

25915-57-5

Product Name

Sucrose dilaurate

IUPAC Name

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate

Molecular Formula

C36H66O13

Molecular Weight

706.9 g/mol

InChI

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3

InChI Key

BMHNFXNMWLKAIM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O

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